11-(4-Chlorophenyl)-10-(2-furylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one
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Overview
Description
11-(4-Chlorophenyl)-10-(2-furylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo diazepines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a furylcarbonyl group, and a hexahydro-dibenzo diazepine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-Chlorophenyl)-10-(2-furylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one typically involves multiple steps:
Formation of the Dibenzo Diazepine Core: The initial step involves the formation of the dibenzo diazepine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions to facilitate the ring closure.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction, where a suitable chlorophenyl halide reacts with the dibenzo diazepine core in the presence of a base.
Addition of the Furylcarbonyl Group: The furylcarbonyl group is typically added through an acylation reaction, using a furylcarbonyl chloride or anhydride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furylcarbonyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of dibenzo diazepines and their derivatives.
Biology
Biologically, 11-(4-Chlorophenyl)-10-(2-furylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets could lead to the development of new medications for various diseases.
Industry
Industrially, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 11-(4-Chlorophenyl)-10-(2-furylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.
Chlordiazepoxide: Another benzodiazepine used for its anxiolytic and muscle relaxant effects.
Furazolidone: An antimicrobial agent with a furyl group, similar to the furylcarbonyl group in the compound of interest.
Uniqueness
11-(4-Chlorophenyl)-10-(2-furylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is unique due to its combination of a chlorophenyl group and a furylcarbonyl group within a dibenzo diazepine framework. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C24H19ClN2O3 |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-5-(furan-2-carbonyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C24H19ClN2O3/c25-16-12-10-15(11-13-16)23-22-18(6-3-8-20(22)28)26-17-5-1-2-7-19(17)27(23)24(29)21-9-4-14-30-21/h1-2,4-5,7,9-14,23,26H,3,6,8H2 |
InChI Key |
TUNZEGFDZSCUPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CO4)C5=CC=C(C=C5)Cl)C(=O)C1 |
Origin of Product |
United States |
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